

Spectroscopic Analysis of 1-Bromo-4-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-phenoxybenzene**

Cat. No.: **B089831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-phenoxybenzene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for **1-Bromo-4-phenoxybenzene** is $C_{12}H_9BrO$, with a molecular weight of 249.10 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the 1H and ^{13}C NMR data for **1-Bromo-4-phenoxybenzene**.

Table 1: 1H NMR Spectroscopic Data for **1-Bromo-4-phenoxybenzene** (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43	Doublet	2H	Ar-H
7.35	Triplet	2H	Ar-H
7.13	Triplet	1H	Ar-H
6.98	Multiplet	4H	Ar-H

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromo-4-phenoxybenzene** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
157.9	C-O (phenoxy)
156.4	C-O (bromophenyl)
132.8	Ar-C
129.9	Ar-C
124.2	Ar-C
120.3	Ar-C
119.3	Ar-C
116.6	C-Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Bromo-4-phenoxybenzene** exhibits several characteristic absorption bands.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data for **1-Bromo-4-phenoxybenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Strong	Aromatic C=C in-ring stretch
1500-1400	Strong	Aromatic C=C in-ring stretch
1240	Strong	Aryl-O-Aryl asymmetric C-O stretch
900-675	Strong	C-H out-of-plane ("oop") bending
~830	Strong	para-disubstituted benzene C-H oop
~500	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-Bromo-4-phenoxybenzene** shows a distinct molecular ion peak and several major fragments.[\[2\]](#)

Table 4: Mass Spectrometry Data for **1-Bromo-4-phenoxybenzene** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
248/250	~100	[M] ⁺ / [M+2] ⁺ (Molecular ion peak, bromine isotopes)
169	~30	[M - Br] ⁺
141	~40	[C ₆ H ₅ O-C ₆ H ₄] ⁺ - CO
77	~80	[C ₆ H ₅] ⁺
51	~50	[C ₄ H ₃] ⁺

Experimental Protocols

NMR Spectroscopy

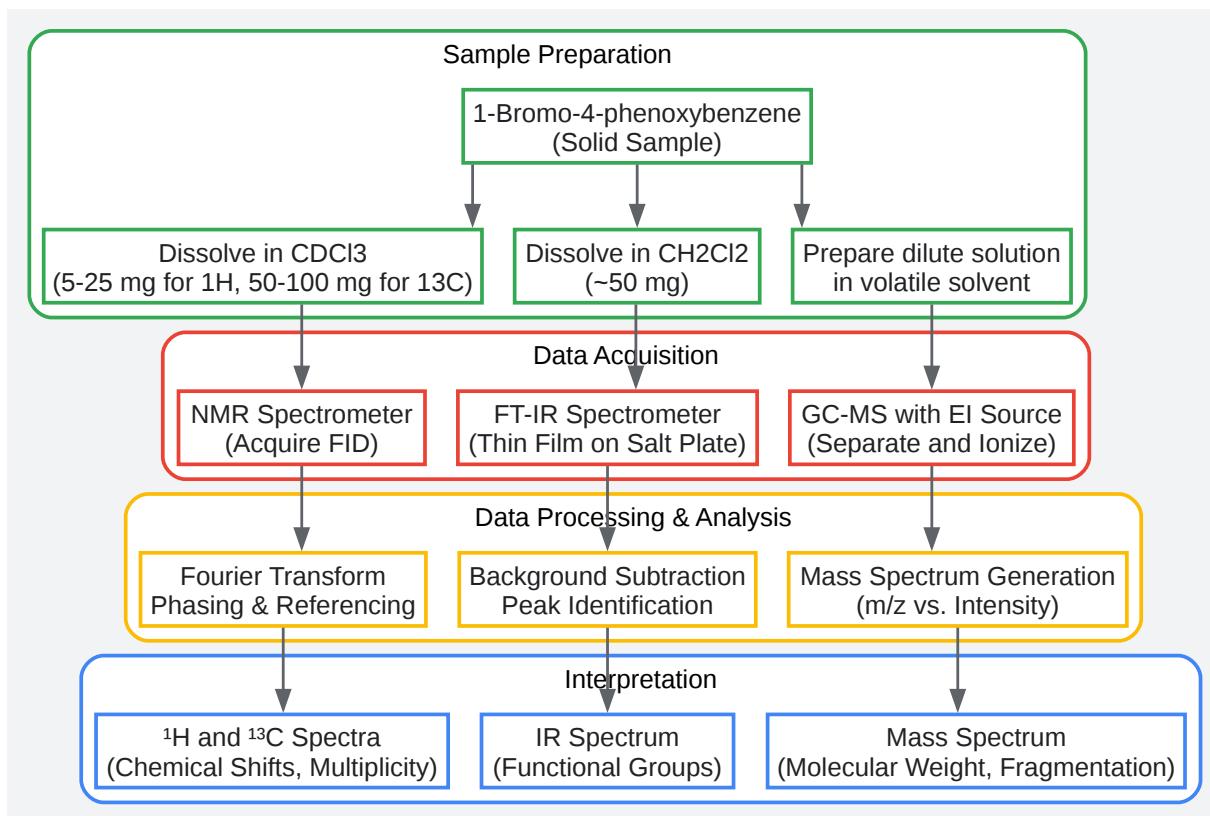
Solution-State ^1H and ^{13}C NMR of Aromatic Compounds

- Sample Preparation: Weigh 5-25 mg of **1-Bromo-4-phenoxybenzene** for ^1H NMR or 50-100 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[3] Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: The data presented were acquired on a standard NMR spectrometer.
- Data Acquisition: The sample is placed in the spectrometer's magnet. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is used during ^{13}C NMR acquisition to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

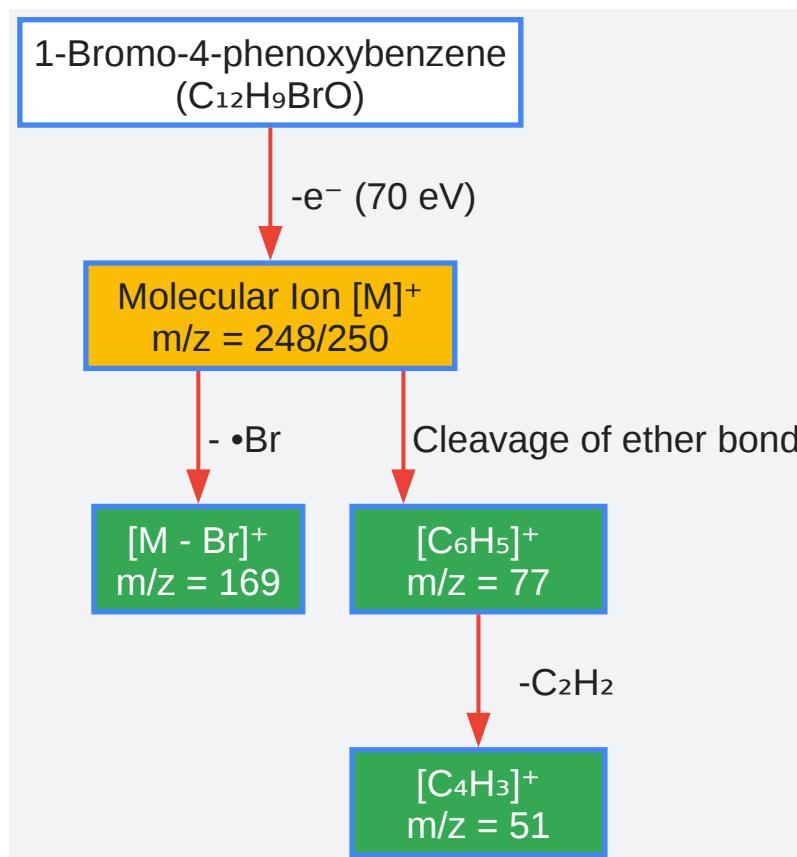
Infrared (IR) Spectroscopy

Thin Solid Film Method

- Sample Preparation: Dissolve approximately 50 mg of **1-Bromo-4-phenoxybenzene** in a few drops of a volatile solvent like methylene chloride.[4]
- Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.


- Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry


Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of **1-Bromo-4-phenoxybenzene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography: Inject a small volume of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[5][6][7]} This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic charged species.^{[5][6][7]}
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.^[5]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Bromo-4-phenoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Mass spectrometry fragmentation of **1-Bromo-4-phenoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-4-phenoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089831#spectroscopic-data-for-1-bromo-4-phenoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com